

A Technical Guide to the Fundamental Chemical Properties of Methyl Dichlorophosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl dichlorophosphate*

Cat. No.: *B1584980*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dichlorophosphate (MDCP), a reactive organophosphorus compound, serves as a crucial intermediate in the synthesis of a variety of chemical entities, including pharmaceuticals and agrochemicals. A thorough understanding of its fundamental chemical properties is paramount for its safe handling, effective utilization in synthetic chemistry, and for the development of novel molecular architectures. This technical guide provides an in-depth overview of the core physicochemical properties of **methyl dichlorophosphate**, detailed experimental protocols for their determination, and a summary of its key chemical reactions.

Physicochemical Properties

The fundamental physical and chemical properties of **methyl dichlorophosphate** are summarized below. These parameters are critical for designing reaction conditions, purification procedures, and for ensuring laboratory safety.

Identification and General Properties

Property	Value	Reference
Chemical Name	Methyl dichlorophosphate	
Synonyms	Methyl phosphorodichloridate, Phosphorodichloridic acid, methyl ester	[1]
CAS Number	677-24-7	[1]
Molecular Formula	<chem>CH3Cl2O2P</chem>	[1]
Molecular Weight	148.913 g/mol	[1]
Appearance	Colorless liquid	[2]
Odor	Pungent	[2]

Physical and Chemical Constants

Property	Value	Reference
Boiling Point	62-64 °C at 15 mmHg	
330-333 K (57-60 °C) at 0.024 atm		[1]
Density	1.488 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.436	
Flash Point	113 °C (235.4 °F) - closed cup	
Solubility	Reacts with water	[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **methyl dichlorophosphate**.

Spectroscopy Type	Key Features
¹ H NMR	Data available, typically showing a doublet for the methyl protons due to coupling with phosphorus.
¹³ C NMR	Spectrum available, showing a signal for the methyl carbon. [4]
³¹ P NMR	Spectrum available, chemical shift is characteristic for a phosphate ester. [5]
Infrared (IR) Spectroscopy	Condensed phase spectrum available, showing characteristic P=O and P-Cl stretching frequencies. [6]
Mass Spectrometry (MS)	Electron ionization mass spectrum available, providing fragmentation patterns for structural confirmation. [1]

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical and spectroscopic properties of **methyl dichlorophosphate**.

Determination of Boiling Point

The boiling point of **methyl dichlorophosphate** at reduced pressure can be determined using a simple distillation apparatus.

Procedure:

- Place a small volume of **methyl dichlorophosphate** in a round-bottom flask with a boiling chip.
- Assemble a distillation apparatus with a thermometer placed so that the bulb is just below the side arm of the distillation head.
- Connect the apparatus to a vacuum source and a manometer to monitor the pressure.

- Gently heat the flask.
- Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.[\[7\]](#)

Measurement of Density

The density of liquid **methyl dichlorophosphate** can be determined using a pycnometer.

Procedure:

- Clean and dry a pycnometer of a known volume.
- Weigh the empty pycnometer.
- Fill the pycnometer with **methyl dichlorophosphate**, ensuring no air bubbles are present.
- Thermostat the pycnometer to a specific temperature (e.g., 25 °C).
- Weigh the filled pycnometer.
- Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

Measurement of Refractive Index

The refractive index can be measured using an Abbe refractometer.

Procedure:

- Calibrate the Abbe refractometer with a standard of known refractive index.
- Apply a few drops of **methyl dichlorophosphate** to the prism surface.
- Close the prisms and allow the temperature to equilibrate to 20 °C.
- Adjust the instrument to bring the dividing line between the light and dark fields into focus.
- Read the refractive index from the calibrated scale.[\[8\]](#)

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{31}P NMR spectra can be recorded on a standard NMR spectrometer. A deuterated solvent, such as chloroform-d (CDCl_3), is typically used.[4]
- Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.[9]
- Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, and the resulting fragmentation pattern is analyzed.[1]

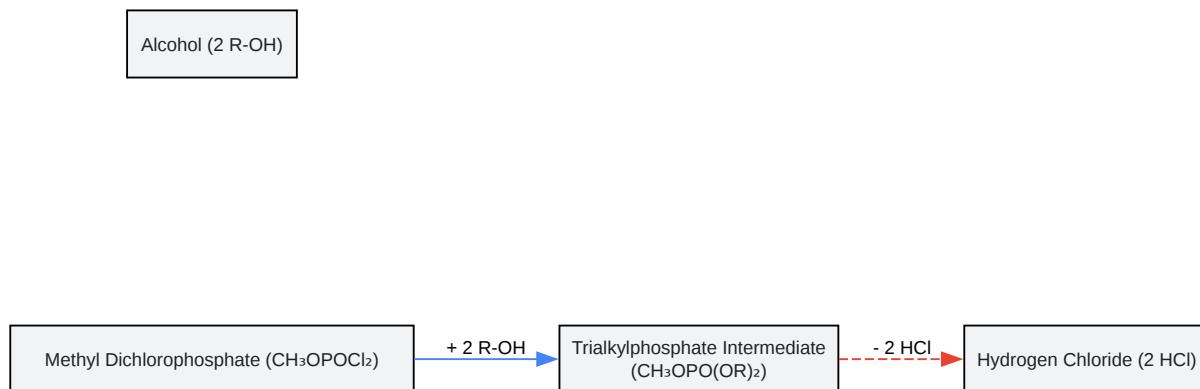
Chemical Reactivity and Synthesis

Methyl dichlorophosphate is a reactive molecule due to the presence of two labile chlorine atoms attached to the phosphorus center, making it a versatile reagent in organic synthesis.

Synthesis of Methyl Dichlorophosphate

One common method for the synthesis of **methyl dichlorophosphate** involves the reaction of phosphorus oxychloride with methanol.[10]

Methanol (CH_3OH)


[Click to download full resolution via product page](#)

Synthesis of Methyl Dichlorophosphate

Experimental Protocol: The synthesis involves the controlled addition of methanol to an excess of phosphorus oxychloride. The reaction is typically carried out at a low temperature to manage its exothermic nature. The resulting hydrogen chloride is removed, and the **methyl dichlorophosphate** can be purified by distillation under reduced pressure.[\[10\]](#)

Reaction with Alcohols

Methyl dichlorophosphate readily reacts with alcohols to form the corresponding dialkyl methyl phosphates. This reaction is fundamental in the synthesis of various phosphate esters.[\[10\]](#)

[Click to download full resolution via product page](#)

Reaction of MDCP with Alcohols

Reaction Mechanism: The reaction proceeds via a nucleophilic substitution mechanism where the alcohol attacks the electrophilic phosphorus atom, leading to the displacement of the chloride ions. The reaction typically requires a base to neutralize the hydrogen chloride byproduct.[\[10\]](#)

Hydrolysis

Methyl dichlorophosphate is susceptible to hydrolysis, reacting with water to produce methyl phosphoric acid and hydrochloric acid. This reactivity necessitates handling the compound under anhydrous conditions.

Safety and Handling

Methyl dichlorophosphate is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.

- Hazards: Causes severe skin burns and eye damage.[\[11\]](#) It is harmful if swallowed or inhaled.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It should be stored away from water and incompatible materials such as strong bases and oxidizing agents. Recommended storage temperature is 2-8°C.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Development

Methyl dichlorophosphate is a valuable building block in organic synthesis, particularly in the preparation of:

- Phosphate Esters: As demonstrated, it is a key precursor for various phosphate esters, which have applications in medicinal chemistry and as flame retardants.
- Nucleotide Synthesis: It can be used in the phosphorylation of nucleosides, a critical step in the synthesis of oligonucleotides.[\[12\]](#)
- Agrochemicals: It serves as an intermediate in the production of certain pesticides and herbicides.[\[3\]](#)

Conclusion

This technical guide has provided a comprehensive overview of the fundamental chemical properties of **methyl dichlorophosphate**. The tabulated data, detailed experimental protocols, and reaction diagrams offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and careful application of this information will facilitate the safe and effective use of this important chemical intermediate in various scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl dichlorophosphate [webbook.nist.gov]
- 2. Methyl phosphorous dichloride | CH₃Cl₂P | CID 61194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl dichlorophosphine - Wikipedia [en.wikipedia.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Methyl dichlorophosphate [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. davjalandhar.com [davjalandhar.com]
- 9. Methyl dichlorophosphate | CH₃Cl₂O₂P | CID 69611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US6034260A - Dialkylphosphoric acids by the methanol method - Google Patents [patents.google.com]
- 11. Methyl dichlorophosphate - High purity | EN [georganics.sk]
- 12. Methyl dichlorophosphate for nucleotide synthesis, Purity 85% - CD BioGlyco [bioglyco.com]
- To cite this document: BenchChem. [A Technical Guide to the Fundamental Chemical Properties of Methyl Dichlorophosphate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1584980#fundamental-chemical-properties-of-methyl-dichlorophosphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com